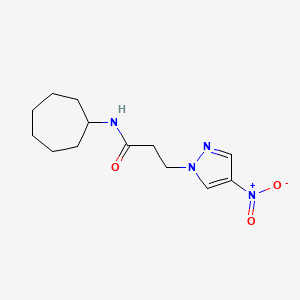
N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cycloheptylamine with 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Electrophilic reagents, solvents like acetonitrile or dichloromethane.
Major Products
Reduction: Formation of N-cycloheptyl-3-(4-amino-1H-pyrazol-1-yl)propanamide.
Oxidation: Formation of corresponding oxides.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Material Science: Used in the synthesis of novel materials with specific electronic and optical properties.
Agrochemistry: Explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
N-cycloheptyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C13H20N4O3 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-cycloheptyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H20N4O3/c18-13(15-11-5-3-1-2-4-6-11)7-8-16-10-12(9-14-16)17(19)20/h9-11H,1-8H2,(H,15,18) |
InChI Key |
NFUFOWIQABJFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10959646.png)

![1-(difluoromethyl)-3-methyl-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10959652.png)
![butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B10959664.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10959669.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959680.png)
![3-chloro-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-1,2,4-triazole](/img/structure/B10959688.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B10959690.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10959698.png)
![N-cyclopropyl-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10959704.png)
![(5E)-3-benzyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10959715.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10959732.png)
![1-(3-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10959740.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10959741.png)
